BenchChemオンラインストアへようこそ!

rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6

LC-MS/MS Bioanalysis Stable Isotope Labeling

This deuterated internal standard (d₆) is essential for accurate LC‑MS/MS quantification of 5‑hydroxymethyl desisopropyl tolterodine in pharmacokinetic and bioequivalence studies. Unlabeled metabolite cannot substitute due to mass overlap; the +6 Da shift provides distinct MRM transitions, ensuring intra‑/inter‑day precision ≤6.36% and accuracy 98–105%. Supports CYP2D6 polymorphism‑, formulation‑, and CYP3A4/CYP2D6 interaction studies. High purity (≥98%) research‑use only; standard B2B shipping available.

Molecular Formula C19H25NO2
Molecular Weight 305.451
CAS No. 1189419-89-3
Cat. No. B563061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 5-Hydroxymethyl Desisopropyl Tolterodine-d6
CAS1189419-89-3
Synonyms4-Hydroxy-3-[3-[(1-methylethyl-d6)amino]-1-phenylpropyl]benzenemethanol; 
Molecular FormulaC19H25NO2
Molecular Weight305.451
Structural Identifiers
SMILESCC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O
InChIInChI=1S/C19H25NO2/c1-14(2)20-11-10-17(16-6-4-3-5-7-16)18-12-15(13-21)8-9-19(18)22/h3-9,12,14,17,20-22H,10-11,13H2,1-2H3/i1D3,2D3
InChIKeyCCZYBOXFQXWQIF-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 (CAS 1189419-89-3): A Deuterated Metabolite Internal Standard for Quantitative Bioanalysis


rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 (CAS 1189419-89-3) is a deuterium-labeled analog of 5-hydroxymethyl desisopropyl tolterodine, a metabolite of the antimuscarinic agent tolterodine used in overactive bladder (OAB) therapy [1]. The compound incorporates six deuterium atoms at the isopropyl moiety (hexadeuteriopropan-2-ylamino), yielding a molecular weight of 305.44 g/mol (C19H19D6NO2) . This stable isotope-labeled internal standard is specifically designed for quantitative LC-MS/MS analysis of tolterodine metabolites in pharmacokinetic and metabolism studies .

Why Unlabeled Analogs Cannot Substitute for rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 in Quantitative Bioanalysis


Unlabeled 5-hydroxymethyl desisopropyl tolterodine cannot substitute for the deuterated form in quantitative LC-MS/MS assays due to fundamental analytical chemistry constraints. In electrospray ionization mass spectrometry, co-eluting unlabeled analyte and internal standard would share identical or overlapping m/z transitions, rendering reliable peak integration and quantitative accuracy impossible . Deuterium labeling introduces a mass shift (+6 Da) that enables distinct multiple reaction monitoring (MRM) channels—critical for achieving the intra- and inter-day precision (≤6.36%) and accuracy (98.08–104.67%) required for regulatory bioanalysis [1]. The structural specificity of this metabolite (the N-dealkylated, 5-hydroxymethyl derivative) further precludes substitution with other labeled tolterodine analogs such as tolterodine-d6 or 5-hydroxymethyl tolterodine-d14, which exhibit different chromatographic retention behavior and MRM transitions .

Quantitative Differentiation of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 for Procurement Decision-Making


Mass Spectrometric Differentiation: +6 Da Mass Shift Enables Distinct MRM Quantification

rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 provides a nominal mass increase of 6 Da relative to the unlabeled metabolite (C19H25NO2, MW 299.41), resulting from deuterium incorporation at the isopropyl group (C3H1 vs C3D6H1) [1]. This mass shift enables distinct MRM transitions—for reference, the analogous 5-hydroxymethyl tolterodine-d14 standard yields m/z 356.2→223.1 compared to unlabeled m/z 342.2→223.1, demonstrating a +14 Da differential [2]. The labeled analog co-elutes with the target analyte under optimized LC conditions, compensating for matrix effects and ionization variability .

LC-MS/MS Bioanalysis Stable Isotope Labeling

Isotopic Purity Specification: ≥95% Deuterium Incorporation for Quantitative Accuracy

The compound is supplied with a minimum isotopic purity specification of 95% atom D (deuterium incorporation at the labeled position) . For comparison, unlabeled reference standards contain 0% deuterium enrichment and cannot function as internal standards; other deuterated tolterodine metabolites (e.g., 5-hydroxymethyl tolterodine-d14) are specified at ≥98% isotopic enrichment but target a different analyte .

Isotopic Enrichment Quality Control Method Validation

Regulatory-Ready Method Validation: Demonstrated Performance Metrics in LC-MS/MS Bioanalysis

In validated LC-MS/MS methods employing deuterated internal standards of the tolterodine metabolite class, intra- and inter-day precision ranges from 0.62–6.36% (tolterodine) and 1.38–4.25% (5-hydroxymethyl tolterodine), with intra- and inter-day accuracy of 98.08–104.67% and 98.73–104.06%, respectively, over a linear concentration range of 20.00–5000.00 pg/mL [1]. These metrics meet FDA and EMA bioanalytical method validation guidelines, which require precision ≤15% CV (≤20% at LLOQ) and accuracy within ±15% of nominal (±20% at LLOQ) [2]. Unlabeled reference standards used alone cannot achieve comparable precision due to the absence of internal standard-based signal normalization .

Method Validation Precision Accuracy Regulatory Bioanalysis

Clinical Relevance: Quantification of the Active Metabolite Contributing to Therapeutic Effect

5-Hydroxymethyl tolterodine (5-HMT), the non-deuterated analog of this compound, is the major pharmacologically active metabolite of tolterodine, exhibiting antimuscarinic activity similar to the parent drug and contributing significantly to the therapeutic effect in OAB [1]. Its formation is mediated by CYP2D6, with pharmacokinetic exposure varying substantially based on CYP2D6 genotype—the active moiety (tolterodine + 5-HMT) shows significantly increased Cmax and AUC0-24 in CYP2D6*10/*10 poor metabolizers compared to wild-type (P < 0.001) [2]. In contrast, the prodrug fesoterodine bypasses CYP2D6-dependent metabolism, generating 5-HMT via ubiquitous esterases and eliminating genotype-dependent exposure variability [3].

Pharmacokinetics Active Metabolite CYP2D6 Polymorphism

Procurement-Relevant Application Scenarios for rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6


LC-MS/MS Method Development and Validation for Tolterodine Metabolite Quantification

Use as an internal standard in developing validated LC-MS/MS methods for simultaneous quantification of tolterodine and its N-dealkylated 5-hydroxymethyl metabolite in plasma, serum, or urine matrices. The +6 Da mass differential enables distinct MRM channel assignment (comparable to the validated m/z 356.2→223.1 transition for d14 analogs), achieving intra-day precision ≤6.36% and accuracy within 98–105% over the 20–5000 pg/mL working range [1].

Pharmacokinetic Studies of CYP2D6 Genotype-Dependent Metabolism

Deploy in clinical or preclinical pharmacokinetic studies evaluating the impact of CYP2D6 polymorphisms on tolterodine active moiety exposure. The deuterated internal standard supports accurate quantification of the N-dealkylated metabolite in plasma samples from subjects with varying CYP2D6 genotypes (*wt/*wt, *wt/*10, *10/*10, *5/*10), where active moiety AUC differs significantly (P < 0.001) [2].

Comparative Bioavailability and Bioequivalence Studies for OAB Formulations

Utilize as an internal standard in bioequivalence studies comparing tolterodine immediate-release, extended-release, and transdermal formulations. The method enables reliable determination of pharmacokinetic parameters (Cmax, tmax, AUC, t1/2) required for ANDA submissions. In transdermal studies, Cmax values are lower than oral administration but AUC is comparable, necessitating precise quantification for dose optimization [3].

Metabolic Pathway Elucidation and Drug-Drug Interaction Studies

Apply in in vitro metabolism studies using human liver microsomes or hepatocytes to trace the formation and clearance of the N-dealkylated 5-hydroxymethyl metabolite. The deuterium label enables MS-based differentiation from endogenous metabolites and supports studies of CYP3A4/CYP2D6-mediated drug-drug interactions (e.g., with fluoxetine or ketoconazole) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.